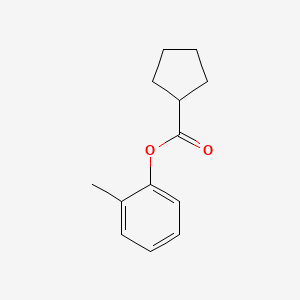

2-Methylphenyl cyclopentanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55229-43-1 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(2-methylphenyl) cyclopentanecarboxylate |

InChI |

InChI=1S/C13H16O2/c1-10-6-2-5-9-12(10)15-13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |

InChI Key |

UGVXBKWUWXZBOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylphenyl Cyclopentanecarboxylate and Its Precursors

Esterification Reactions of Cyclopentanecarboxylic Acid and 2-Methylphenol

The direct esterification of cyclopentanecarboxylic acid with 2-methylphenol (o-cresol) presents a primary route to 2-Methylphenyl cyclopentanecarboxylate (B8599756). This transformation can be accomplished through several methods, each with its own set of advantages and limitations.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a fundamental approach for the synthesis of esters. youtube.com This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

However, the direct esterification of phenols, particularly sterically hindered ones like 2-methylphenol, can be challenging and often results in low yields. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Key Parameters in Acid-Catalyzed Esterification:

| Parameter | Description | Impact on Reaction |

| Catalyst | Strong protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids. | Protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. |

| Temperature | Typically elevated to increase the reaction rate. | Helps to overcome the activation energy barrier. |

| Water Removal | Techniques like azeotropic distillation or the use of dehydrating agents. | Shifts the equilibrium towards the formation of the ester, increasing the yield. |

| Reactant Ratio | Using an excess of either the carboxylic acid or the alcohol. | Can also shift the equilibrium to favor product formation. |

Activated Carboxylic Acid Derivatives in Ester Synthesis (e.g., Acid Chlorides, Anhydrides)

To circumvent the equilibrium limitations of Fischer esterification and to enhance the reactivity, cyclopentanecarboxylic acid can be converted into more reactive derivatives, such as acid chlorides or anhydrides. These activated forms readily react with 2-methylphenol to form the desired ester.

Using Acid Chlorides: Cyclopentanecarbonyl chloride, prepared by treating cyclopentanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a highly reactive intermediate. jackwestin.com The reaction of cyclopentanecarbonyl chloride with 2-methylphenol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, proceeds rapidly to yield 2-Methylphenyl cyclopentanecarboxylate. researchgate.netlibretexts.org The reaction with phenols and acyl chlorides can be vigorous. shout.education

Using Acid Anhydrides: Cyclopentanecarboxylic anhydride (B1165640) can also be employed as an acylating agent. jackwestin.com The reaction with 2-methylphenol, which may require heating or a catalyst, produces the ester and a molecule of cyclopentanecarboxylic acid as a byproduct. libretexts.org Mixed anhydrides can also be utilized in these esterification reactions. researchgate.net To enhance the reaction rate, 2-methylphenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.org

Comparison of Activated Derivatives:

| Activated Derivative | Reagents for Formation | Reaction Conditions with 2-Methylphenol | Byproducts |

| Acid Chloride | SOCl₂, (COCl)₂ | Typically at room temperature, often with a base. | HCl |

| Acid Anhydride | Dehydrating agents | Often requires heating or a catalyst. | Carboxylic acid |

Coupling Reagent-Mediated Esterification (e.g., Carbodiimides)

Modern esterification methods often utilize coupling reagents, such as carbodiimides, to facilitate the reaction between a carboxylic acid and an alcohol or phenol (B47542). Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose. thermofisher.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by 2-methylphenol to form the ester, with the carbodiimide being converted to a urea (B33335) byproduct. nih.govresearchgate.net The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction.

Carbodiimide-mediated esterifications are generally performed under mild conditions and are tolerant of a wide range of functional groups. nih.govresearchgate.net

Alternative Synthetic Routes to the Cyclopentanecarboxylate Moiety

In addition to the direct esterification of pre-existing cyclopentanecarboxylic acid, the cyclopentanecarboxylate moiety itself can be constructed through various synthetic strategies, which can then be followed by esterification with 2-methylphenol.

Ring-Closing Metathesis Strategies for Cyclopentane (B165970) Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic compounds, including cyclopentane derivatives. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. organic-chemistry.orgyoutube.com

To synthesize a cyclopentanecarboxylate precursor via RCM, a suitable acyclic diene substrate containing an ester functionality would be required. Subsequent to the ring closure, the resulting cyclopentene (B43876) ester could be hydrogenated to afford the saturated cyclopentanecarboxylate, which could then be subjected to transesterification or hydrolysis followed by esterification with 2-methylphenol. The synthesis of cyclopentenone derivatives using RCM has been demonstrated as a route to versatile intermediates. researchgate.net The choice of solvent can have a significant impact on the efficiency of RCM reactions. rsc.org

Electrochemical Synthesis of Cyclopentane Carboxylates

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids and their derivatives. nih.gov Electrochemical carboxylation involves the reduction of an organic substrate at the cathode in the presence of carbon dioxide, which acts as the electrophile. eco-vector.com

For the synthesis of cyclopentanecarboxylates, an appropriate cyclopentyl precursor could be subjected to electrochemical carboxylation. For instance, the electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO₂ has been reported to yield pentenoic acid derivatives, demonstrating the possibility of ring-opening carboxylation. rsc.orgresearchgate.netscilit.com While not a direct route to cyclopentanecarboxylic acid, this highlights the potential of electrosynthesis in constructing carboxylated cyclic systems. Further research could explore the direct electrochemical carboxylation of cyclopentyl halides or other suitable precursors to generate the cyclopentanecarboxylate moiety.

Rearrangement Reactions (e.g., Favorskii-type) Leading to Cyclopentanecarboxylic Acid Derivatives

The synthesis of the cyclopentanecarboxylate portion of the target molecule can be efficiently achieved through ring-contraction reactions, most notably the Favorskii rearrangement. This reaction transforms cyclic α-halo ketones into carboxylic acid derivatives with a smaller ring size. wikipedia.orgddugu.ac.in For the preparation of cyclopentanecarboxylic acid derivatives, the typical starting material is a 2-halocyclohexanone, such as 2-chlorocyclohexanone (B41772).

The reaction is initiated by a base, which removes an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen). This forms an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the halide, creating a bicyclic cyclopropanone (B1606653) intermediate. adichemistry.com This strained intermediate is then attacked by a nucleophile, which can be a hydroxide, alkoxide, or amine. For the synthesis of an ester like this compound, using an alkoxide base (e.g., sodium ethoxide) directly yields an ester of cyclopentanecarboxylic acid. adichemistry.comwikipedia.org The cleavage of the cyclopropanone ring occurs to form the most stable carbanion intermediate, which is subsequently protonated to yield the final ring-contracted product. adichemistry.com

A representative Favorskii rearrangement for this purpose is the conversion of 2-chlorocyclohexanone with a base like sodium ethoxide to produce ethyl cyclopentanecarboxylate. adichemistry.com This ester can then be hydrolyzed to cyclopentanecarboxylic acid or transesterified to form the desired 2-methylphenyl ester.

Synthetic Routes to the 2-Methylphenyl Moiety in Ester Architectures

The 2-methylphenyl group, also known as the o-cresyl moiety, requires specific synthetic strategies to ensure the correct substitution pattern on the aromatic ring.

Friedel-Crafts Acylation for Aryl Ketone Precursors

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. When applied to toluene (B28343) (methylbenzene), this reaction can produce methyl-substituted acetophenones, which are precursors to 2-methylphenol. The reaction typically employs an acyl chloride (like acetyl chloride) or an acid anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wisc.eduscribd.com

The methyl group on the toluene ring is an ortho-, para-directing activator. However, in Friedel-Crafts acylation, the substitution occurs almost exclusively at the para-position (position 4) due to steric hindrance from the bulky acylium ion-catalyst complex. libretexts.orgyoutube.com This leads to 4-methylacetophenone as the major product. To obtain the ortho-substituted precursor required for the 2-methylphenyl moiety, alternative strategies are often necessary. While direct Friedel-Crafts acylation is not ideal for generating ortho-isomers in high yield, it remains a fundamental method for producing aryl ketones.

Table 1: Regioselectivity in Friedel-Crafts Acylation of Toluene

| Reactant | Catalyst | Product Distribution |

|---|

Directed Ortho-Metalation Approaches to Substituted Aromatics

To overcome the regioselectivity limitations of reactions like Friedel-Crafts acylation, Directed Ortho-Metalation (DoM) offers a powerful and precise method for functionalizing the position ortho to a specific group. wikipedia.org This strategy relies on a directing metalating group (DMG) that contains a heteroatom (e.g., oxygen or nitrogen). The DMG coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, positioning it to deprotonate the nearest ortho-proton. semanticscholar.org This generates a stabilized aryllithium intermediate, which can then react with various electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.orgsemanticscholar.org

For synthesizing a precursor to 2-methylphenol, one could start with a toluene derivative bearing a potent DMG. For example, an amide or an O-carbamate group can direct lithiation to the adjacent ortho position. uwindsor.canih.gov Following the ortho-lithiation, quenching the intermediate with a suitable electrophile introduces the desired functionality. This method provides a highly regioselective route to ortho-substituted aromatics that are difficult to access through classical electrophilic substitution. semanticscholar.orgtandfonline.com The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) or diethyl ether being commonly used to facilitate the reaction at low temperatures (e.g., -78 °C). semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The final esterification step, as well as the preceding syntheses, can be optimized according to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org

Solvent-Free and Reduced-Solvent Methodologies

Traditional esterification often uses an excess of one reactant or solvents like toluene to remove water azeotropically. masterorganicchemistry.com Green alternatives focus on eliminating or reducing the use of volatile organic solvents.

Solvent-Free Reactions: Esterification can be performed under solvent-free conditions, often with the aid of solid catalysts or microwave irradiation. rsc.orgresearchgate.net For instance, solid acid catalysts like p-toluenesulfonic acid (PTSA) can effectively promote the reaction between a carboxylic acid and an alcohol by simply heating the neat mixture. rsc.org This approach simplifies product isolation and eliminates solvent waste.

Mechanochemistry: High-speed ball-milling is an emerging solvent-free technique where mechanical energy is used to drive chemical reactions. nih.gov This method can achieve high yields in short reaction times at room temperature, making it an energy-efficient and environmentally benign option for ester synthesis. nih.gov

Catalytic Approaches for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. mdpi.comuniversite-paris-saclay.fr

Heterogeneous Catalysts: Replacing corrosive homogeneous mineral acids (e.g., sulfuric acid) with solid, reusable catalysts is a key green strategy. researchgate.net Materials such as ion-exchange resins, sulfated zirconia, and zeolites can catalyze esterification efficiently. researchgate.net These catalysts are easily separated from the reaction mixture by filtration and can often be recycled multiple times without significant loss of activity. researchgate.netresearchgate.net

Ionic Liquids: Brønsted acidic ionic liquids have been developed as effective and recyclable catalysts for esterification. researchgate.net They can facilitate reactions under solvent-free conditions at room temperature, offering good to excellent yields. Their low volatility and ease of separation from the product stream contribute to a greener process. researchgate.net

Advanced Catalytic Systems: Recent research has focused on developing highly active and sustainable catalysts. For example, bimetallic oxide nanoclusters (e.g., RhRuOx/C) have been shown to catalyze the synthesis of aryl esters efficiently using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com Such innovations pave the way for more sustainable chemical manufacturing processes. labmanager.com

Table 2: Comparison of Catalytic Approaches in Esterification

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Mineral Acids (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, generates acidic waste researchgate.net |

| Heterogeneous Solid Acids (e.g., Resins) | Reusable, non-corrosive, easy separation | May have lower activity than homogeneous catalysts |

| Acidic Ionic Liquids | Recyclable, can enable solvent-free reactions | Higher initial cost, potential toxicity concerns |

Atom Economy and Waste Minimization in Ester Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry, with a focus on maximizing efficiency and minimizing environmental impact. Atom economy and waste minimization are central tenets of this philosophy, providing quantitative and qualitative frameworks for evaluating the sustainability of a chemical process. In the synthesis of this compound and its precursors, these principles can be applied to assess and improve the environmental performance of the manufacturing process.

Atom Economy in the Synthesis of this compound

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

A common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with o-cresol (B1677501), typically catalyzed by a strong acid such as sulfuric acid. organic-chemistry.org88guru.com The reaction proceeds as follows:

C₅H₉COOH + CH₃C₆H₄OH → C₅H₉COOC₆H₄CH₃ + H₂O

While this method is effective, the formation of water as a byproduct inherently reduces its atom economy. To quantify this, the atom economy can be calculated based on the molecular weights of the reactants and the desired product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Cyclopentanecarboxylic Acid | C₆H₁₀O₂ | 114.14 |

| o-Cresol | C₇H₈O | 108.14 |

| Total Reactant Mass | 222.28 | |

| This compound | C₁₃H₁₆O₂ | 204.26 |

| Water (Byproduct) | H₂O | 18.02 |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (204.26 / 222.28) x 100 ≈ 91.89%

The calculated atom economy of approximately 91.89% indicates that a significant portion of the reactant atoms is incorporated into the final product. However, the remaining 8.11% is lost as water, which is a key area for improvement from a green chemistry perspective.

Atom Economy of Precursor Synthesis

o-Cresol: The predominant industrial synthesis of o-cresol is the vapor-phase methylation of phenol with methanol (B129727) over a solid acid catalyst. chemcess.comwikipedia.orgchemcess.com Similar to the esterification step, this reaction produces water as a byproduct, which diminishes its atom economy. The reaction is: C₆H₅OH + CH₃OH → CH₃C₆H₄OH + H₂O. wikipedia.org

Waste Minimization Strategies in Ester Synthesis

Beyond atom economy, a holistic approach to green synthesis involves minimizing waste generation throughout the production process. Several strategies can be employed to reduce the environmental footprint of this compound synthesis.

Interactive Data Table: Waste Minimization Strategies

| Strategy | Description | Application in Ester Synthesis |

| Catalyst Selection and Recycling | Utilizing heterogeneous or recyclable catalysts can reduce waste from catalyst separation and disposal. mdpi.com | Replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts (e.g., zeolites, ion-exchange resins) can simplify product purification and allow for catalyst reuse. organic-chemistry.org |

| Solvent Choice and Reduction | Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents can significantly reduce air pollution and health hazards. | Performing the esterification reaction under solvent-free conditions or using greener solvents with lower toxicity and higher biodegradability. |

| Reaction Conditions Optimization | Operating at lower temperatures and pressures can reduce energy consumption and the formation of side products. | The use of highly active catalysts can enable the reaction to proceed under milder conditions, thus saving energy and potentially increasing selectivity. |

| Byproduct Valorization | Finding applications for byproducts can turn waste streams into valuable resources. | While water is the primary byproduct in this specific esterification, in a broader industrial context, other side-stream products could potentially be repurposed. |

| Process Intensification | Employing continuous flow reactors and in-situ product removal can improve efficiency and reduce waste. wur.nl | Continuous esterification with simultaneous removal of water can drive the reaction equilibrium towards the product, leading to higher yields and reduced downstream processing. nrochemistry.com |

By critically evaluating the atom economy of each synthetic step and implementing effective waste minimization strategies, the production of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Mechanistic Investigations of Reactions Involving 2 Methylphenyl Cyclopentanecarboxylate

Ester Hydrolysis Mechanisms

Ester hydrolysis, the cleavage of an ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The specific pathways for 2-Methylphenyl cyclopentanecarboxylate (B8599756) are detailed below.

Acid-Catalyzed Pathways

The acid-catalyzed hydrolysis of 2-Methylphenyl cyclopentanecarboxylate is a reversible process that typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Following a proton transfer, the 2-methylphenol moiety is eliminated as the leaving group, and deprotonation of the resulting protonated carboxylic acid yields cyclopentanecarboxylic acid and regenerates the acid catalyst.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the 2-methylphenoxy group. |

| 5. Elimination | The protonated 2-methylphenol (a good leaving group) is eliminated, reforming the carbonyl group. |

| 6. Deprotonation | The protonated cyclopentanecarboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst. |

Base-Catalyzed Pathways

The base-catalyzed hydrolysis of esters, often referred to as saponification, is an irreversible process that also proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com In this pathway, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the 2-methylphenoxide anion as the leaving group. The final step is an acid-base reaction where the newly formed cyclopentanecarboxylic acid protonates the 2-methylphenoxide anion to yield cyclopentanecarboxylate and 2-methylphenol. This final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the base. chemrxiv.org The electronic nature of the substituents on both the acyl and the aryl portions of the ester can significantly influence the reaction rate. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. chemrxiv.org

Transesterification Reaction Mechanisms

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by the incoming alcohol, formation of a tetrahedral intermediate, proton transfer, and elimination of 2-methylphenol.

In the presence of a base, the reaction is initiated by the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. wikipedia.org This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate which subsequently collapses to release the 2-methylphenoxide leaving group. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Nucleophilic Acyl Substitution Pathways of Cyclopentanecarboxylates

The reactions of this compound with various nucleophiles, other than water or alcohols, also fall under the category of nucleophilic acyl substitution. These reactions proceed through the characteristic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ester towards nucleophiles is a key factor in these transformations.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then expels the 2-methylphenoxide leaving group to form the new substituted product. The success of the reaction often depends on the relative basicity of the incoming nucleophile and the leaving group; a successful substitution generally occurs when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the 2-Methylphenyl Moiety

The 2-methylphenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is determined by the directing effects of the existing substituents: the methyl group and the cyclopentanecarboxylate group.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. wikipedia.orglibretexts.org The ester group (-O-C=O-R), when attached to the aromatic ring through the oxygen atom, is also generally considered an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs the electron-withdrawing inductive effect of the carbonyl group. organicchemistrytutor.comyoutube.com

Therefore, in electrophilic aromatic substitution reactions on this compound, the incoming electrophile will be directed primarily to the positions ortho and para to the ester's oxygen atom and the methyl group. Steric hindrance from the bulky cyclopentanecarboxylate group may influence the ratio of ortho to para products.

Table 2: Directing Effects of Substituents on the 2-Methylphenyl Moiety

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ | Electron-donating (inductive) | Ortho, Para-directing (Activating) |

| -O-C(=O)-C₅H₉ | Electron-donating (resonance) > Electron-withdrawing (inductive) | Ortho, Para-directing (Activating) |

Radical Reaction Pathways in Synthesis or Degradation

Radical reactions can play a role in both the synthesis and degradation of this compound.

In synthetic pathways, radical reactions can be employed to form the ester itself. For instance, the coupling of a 2-methylphenyl radical with a cyclopentanecarboxylate-containing radical precursor could be a potential route.

More commonly, radical pathways are implicated in the degradation of esters, particularly through photochemical processes. The photodegradation of aromatic esters can be initiated by the absorption of UV light, leading to the homolytic cleavage of bonds. For this compound, this could involve the cleavage of the ester C-O bond, generating a 2-methylphenoxy radical and a cyclopentanecarbonyl radical. These highly reactive radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction, decarbonylation, or recombination, leading to a complex mixture of degradation products. The specific degradation pathway can be influenced by the presence of other substances that can act as radical initiators or scavengers. nih.gov

Stereochemical Control and Diastereoselectivity in Ester Formation and Transformation

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and materials science applications. For a molecule such as this compound, which contains a chiral center at the C1 position of the cyclopentane (B165970) ring if substituted, controlling the three-dimensional arrangement of its atoms is of significant interest. The principles of stereochemical control and diastereoselectivity are central to achieving the synthesis of a specific stereoisomer of this ester.

The formation of this compound typically involves the esterification of cyclopentanecarboxylic acid with 2-methylphenol. When the cyclopentane ring is substituted, leading to chirality, the direct esterification of a racemic carboxylic acid with 2-methylphenol will result in a racemic mixture of the ester. To achieve stereochemical control, several strategies can be employed, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One common approach to obtain enantiomerically enriched esters is through chiral resolution. This can be achieved by reacting a racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated. While no specific studies detailing the chiral resolution of cyclopentanecarboxylic acid for the synthesis of this compound were found, this remains a viable, albeit classical, method for obtaining stereochemically pure precursors.

Alternatively, asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the formation of a substituted cyclopentanecarboxylate ester, an asymmetric catalytic reaction could, in principle, establish the desired stereocenter on the cyclopentane ring before or during the esterification step.

In the transformation of this compound, the stereochemistry of the cyclopentane ring can influence the stereochemical outcome of subsequent reactions. For instance, if the cyclopentane ring contains existing stereocenters, any reaction at a new prochiral center on the ring can be influenced by the steric and electronic properties of the existing chiral environment, leading to diastereoselectivity. This substrate-controlled diastereoselectivity is a fundamental principle in asymmetric synthesis.

Table 1: Hypothetical Diastereoselective Transformation of a Substituted this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Uncatalyzed | Toluene (B28343) | 80 | 1.5:1 |

| 2 | Lewis Acid A | Toluene | 25 | 5:1 |

| 3 | Lewis Acid B | CH2Cl2 | 0 | 10:1 |

| 4 | Chiral Catalyst X | CH2Cl2 | -20 | >20:1 |

The data in Table 1, while hypothetical, demonstrates how the choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of a reaction. A non-catalyzed reaction may show little preference for the formation of one diastereomer, while the use of Lewis acids or, more effectively, a chiral catalyst can dramatically enhance the formation of a single diastereomer.

Further research into the specific reactions of this compound would be necessary to provide concrete examples and detailed mechanistic insights into the stereochemical control of its formation and transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as the cornerstone for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, stereochemistry, and molecular dynamics.

Due to the absence of published experimental NMR spectra for 2-Methylphenyl cyclopentanecarboxylate (B8599756), the following sections describe the expected spectroscopic features and the application of various NMR techniques for its structural verification. The predicted chemical shifts are based on standard values for similar functional groups, including cyclopentyl rings and ortho-substituted aromatic esters.

Predicted ¹H and ¹³C NMR Chemical Shifts

This interactive table outlines the predicted NMR chemical shifts for 2-Methylphenyl cyclopentanecarboxylate. The values are estimates based on analogous structures and standard chemical shift ranges.

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | 2.90 - 3.10 (m) | 44.0 - 46.0 |

| 2, 5 | 1.85 - 2.05 (m) | 30.0 - 32.0 |

| 3, 4 | 1.60 - 1.80 (m) | 25.5 - 27.5 |

| 6 (C=O) | - | 175.0 - 177.0 |

| 7 | - | 149.0 - 151.0 |

| 8 | - | 129.0 - 131.0 |

| 9 | 7.20 - 7.30 (d) | 131.0 - 133.0 |

| 10 | 7.15 - 7.25 (t) | 126.5 - 128.5 |

| 11 | 7.05 - 7.15 (t) | 125.0 - 127.0 |

| 12 | 7.10 - 7.20 (d) | 122.0 - 124.0 |

| 13 (CH₃) | 2.15 - 2.25 (s) | 16.0 - 18.0 |

Figure 1: Structure of this compound with atom numbering for NMR and MS analysis.

Figure 1: Structure of this compound with atom numbering for NMR and MS analysis.Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the molecule's covalent framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity within the cyclopentyl ring, showing correlations between the methine proton (H1) and its adjacent methylene (B1212753) protons (H2/H5), and further correlations between H2/H5 and H3/H4. It would also confirm the connectivity of the aromatic protons (H9 through H12). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would definitively link the predicted proton signals to their corresponding carbon signals listed in the table above, for instance, confirming that the singlet at ~2.2 ppm corresponds to the methyl carbon at ~17 ppm. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment to connect the separate fragments of the molecule. Crucial HMBC correlations would include the link from the cyclopentyl protons H1 and H2/H5 to the carbonyl carbon (C6), and from the aromatic proton H12 to the ester-linked aromatic carbon (C7) and the adjacent carbon C8. This confirms the ester linkage between the cyclopentanecarbonyl and the 2-methylphenyl moieties.

Expected Key 2D NMR Correlations

This interactive table summarizes the most significant correlations expected in the 2D NMR spectra of this compound, which are essential for confirming its structure.

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

| COSY | H1 | H2 / H5 | Connectivity within cyclopentyl ring |

| H9 | H10 | Connectivity within aromatic ring | |

| HSQC | H1 | C1 | Direct C-H bond confirmation |

| H13 | C13 | Direct C-H bond confirmation | |

| HMBC | H1, H2, H5 | C6 (C=O) | Confirms cyclopentyl connection to carbonyl |

| H12 | C7, C8 | Confirms aromatic ring connectivity | |

| H13 (CH₃) | C8, C9 | Confirms methyl group position on aryl ring |

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. For this compound, the primary focus of DNMR would be the rotational barrier around the C(aryl)-O bond. The presence of the ortho-methyl group (on C8) can sterically hinder free rotation, potentially leading to distinct conformers that could be observed at low temperatures. nih.govresearchgate.net As the temperature is increased, the rate of rotation would increase, causing the signals of the distinct conformers to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these spectral changes would allow for the calculation of the activation energy (ΔG‡) for this rotational process.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which can differ significantly from the solution state. nih.govmdpi.com For this compound, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR would be the primary technique. It could be used to:

Identify the presence of different crystalline forms (polymorphism).

Characterize the molecular conformation and packing in the crystal lattice. dur.ac.uk

Study drug-excipient interactions in a pharmaceutical formulation if the compound were used as an active pharmaceutical ingredient. nih.gov Differences in chemical shifts between the solid-state and solution-state spectra can provide insights into intermolecular interactions, such as π-stacking of the aromatic rings, that are present in the solid but absent in solution.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, HRMS is essential for confirming its chemical formula as C₁₃H₁₆O₂. nih.gov

Calculated Exact Mass for C₁₃H₁₆O₂

This table details the calculation of the monoisotopic mass of this compound, a key value determined by HRMS.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 204.114995 |

The detection of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass corresponding to this calculated value would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (typically the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. nih.gov The electron ionization (EI) mass spectrum available from the NIST database provides a clear picture of the compound's fragmentation. nist.gov

The primary fragmentation pathways for this compound involve cleavage at the ester linkage. Key fragmentation events include:

Formation of the 2-methylphenoxy cation: Cleavage of the ester bond can lead to the formation of the 2-methylphenoxy cation or a related tropylium-like ion at m/z 107 .

Formation of the cyclopentanecarbonyl cation: Alpha-cleavage can also produce the cyclopentanecarbonyl cation ([C₅H₉CO]⁺) at m/z 97 .

Loss of the cyclopentyl ring: A common fragmentation pathway for esters is the loss of the alkyl group, often through a McLafferty rearrangement if a gamma-hydrogen is available, or through direct cleavage. The loss of the cyclopentylcarbonyl group leads to the base peak at m/z 108 , corresponding to the cresol (B1669610) (methylphenol) radical cation.

Major Fragments Observed in the Mass Spectrum of this compound

This interactive table lists the major fragment ions observed in the experimental electron ionization (EI) mass spectrum of the title compound, providing insight into its structural components. nist.gov

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Formula | Notes |

| 204 | [C₁₃H₁₆O₂]⁺ | C₁₃H₁₆O₂ | Molecular Ion |

| 108 | [CH₃C₆H₄OH]⁺ | C₇H₈O | Base Peak, cresol radical cation |

| 107 | [CH₃C₆H₄O]⁺ or [C₇H₇]⁺ | C₇H₇O or C₇H₇ | Loss of H from cresol or tropylium (B1234903) ion |

| 97 | [C₅H₉CO]⁺ | C₆H₉O | Cyclopentanecarbonyl cation |

| 79 | [C₆H₇]⁺ | C₆H₇ | Fragment from cresol ion |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, loss of methyl from [C₇H₈]⁺ |

| 69 | [C₅H₉]⁺ | C₅H₉ | Cyclopentyl cation |

This fragmentation pattern, particularly the prominent peaks at m/z 108, 107, and 97, is highly characteristic and provides definitive confirmation of the compound's identity as this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. nih.govmdpi.com In this technique, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The rate at which an ion traverses the drift tube is dependent on its ion mobility, which is intrinsically linked to its rotationally averaged collision cross-section (CCS). Ions that are more compact (smaller CCS) experience fewer collisions with the buffer gas and travel faster than larger, more structurally extended ions of the same m/z. researchgate.net

This capability makes IMS-MS exceptionally well-suited for the differentiation of isomers, which have identical masses and cannot be distinguished by mass spectrometry alone. nih.govnih.gov For this compound, several structural isomers exist, including 3-Methylphenyl cyclopentanecarboxylate and 4-Methylphenyl cyclopentanecarboxylate. While these compounds are isobaric (having the same nominal mass), the spatial arrangement of the methyl group on the phenyl ring results in distinct three-dimensional structures.

Table 1: Predicted IMS-MS Differentiation of Methylphenyl Cyclopentanecarboxylate Isomers

| Isomer | Predicted Relative Collision Cross-Section (CCS) | Rationale for Differentiation |

| This compound | Smallest | Steric hindrance from the ortho-methyl group may force a more compact conformation, leading to a smaller CCS. |

| 3-Methylphenyl cyclopentanecarboxylate | Intermediate | The meta-position of the methyl group results in less steric hindrance than the ortho isomer, leading to a slightly larger CCS. |

| 4-Methylphenyl cyclopentanecarboxylate | Largest | The para-position allows for the most extended conformation, resulting in the largest CCS of the three isomers. |

Note: The data in this table is predictive and based on established principles of ion mobility. Actual experimental values would be required for confirmation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. mdpi.com These techniques are complementary and offer a molecular fingerprint that is unique to the compound's structure.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the distinct vibrational modes of its constituent parts: the cyclopentane (B165970) ring, the ester linkage, and the ortho-substituted phenyl group. A detailed assignment of these bands allows for a comprehensive analysis of the molecular structure. vscht.czorgchemboulder.com

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations from sp²-hybridized carbons, confirming the presence of the aromatic ring (typically 3000-3100 cm⁻¹). libretexts.orgmanifoldapp.org Conversely, the region just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹) is dominated by strong absorptions from the sp³ C-H stretches of the cyclopentane and methyl groups. nih.gov

Carbonyl (C=O) Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected in the infrared spectrum around 1740-1755 cm⁻¹. This is one of the most prominent features in the spectrum and serves as a key indicator of the ester functionality. orgchemboulder.com

Aromatic C=C Stretches: The phenyl ring gives rise to a series of bands in the 1450-1610 cm⁻¹ region due to in-ring carbon-carbon double bond stretching vibrations. libretexts.org

C-O Stretches: The ester group also exhibits characteristic C-O stretching vibrations. Two distinct bands are expected: an asymmetric C-O-C stretch (around 1250-1300 cm⁻¹) and a symmetric O-C-C stretch (around 1100-1150 cm⁻¹).

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands arising from bending, rocking, and twisting vibrations. vscht.cz Notably, a strong band around 750-770 cm⁻¹ would be indicative of the ortho-disubstitution pattern on the benzene (B151609) ring, arising from C-H out-of-plane bending.

Table 2: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity (IR) |

| 3050-3100 | C-H Stretch | Aromatic Ring | Medium |

| 2870-2970 | C-H Stretch | Cyclopentane & Methyl | Strong |

| 1745 | C=O Stretch | Ester Carbonyl | Very Strong |

| 1605, 1490, 1455 | C=C In-Ring Stretch | Aromatic Ring | Medium-Strong |

| 1465 | CH₂ Scissoring | Cyclopentane | Medium |

| 1380 | CH₃ Symmetric Bend | Methyl Group | Medium |

| 1270 | Asymmetric C-O-C Stretch | Ester | Strong |

| 1120 | Symmetric O-C-C Stretch | Ester | Strong |

| 760 | C-H Out-of-Plane Bend | Ortho-substituted Aromatic | Strong |

Note: This table represents predicted values based on standard functional group absorption regions. Experimental verification is necessary.

The non-planar cyclopentane ring is flexible and exists in a dynamic equilibrium between two primary low-energy conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). researchgate.net These conformers are separated by a very low energy barrier, and their interconversion is rapid at room temperature. researchgate.net

Vibrational spectroscopy, particularly low-frequency Raman spectroscopy, is a sensitive probe for such subtle conformational changes. mdpi.commdpi.com The low-frequency region of the spectrum (typically below 400 cm⁻¹) corresponds to large-amplitude skeletal vibrations, such as ring-puckering and twisting modes. mdpi.comnih.gov Each conformer (envelope and twist) possesses a unique set of these low-energy vibrational modes. By analyzing the Raman spectrum in this region, potentially at different temperatures, it is possible to identify bands corresponding to each conformer and study the thermodynamics of their equilibrium. researchgate.net While these bands may be difficult to resolve at room temperature, cryogenic studies could potentially "freeze" the equilibrium, allowing for the distinct spectral features of the dominant conformer to be observed.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. xjtu.edu.cnnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling, providing immediate insight into reaction kinetics, mechanisms, and endpoint determination. azom.com

The synthesis of this compound, for instance, via the Fischer esterification of cyclopentanecarboxylic acid with 2-cresol, can be effectively monitored using this technique. The progress of the reaction would be tracked by observing the following spectral changes in real-time:

Disappearance of Reactant Bands: A key feature would be the decrease in the intensity of the broad O-H stretching band of the carboxylic acid reactant, which appears between 2500 and 3300 cm⁻¹. The C=O stretch of the carboxylic acid dimer (around 1710 cm⁻¹) would also diminish.

Appearance of Product Bands: Concurrently, the sharp and intense C=O stretching band of the newly formed ester product would appear and grow in intensity around 1745 cm⁻¹. The characteristic C-O stretching bands of the ester would also emerge in the 1100-1300 cm⁻¹ region.

By trending the peak areas of these key bands over time, a kinetic profile of the reaction can be constructed, allowing for precise control over reaction conditions and determination of the optimal reaction endpoint. mt.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics, aiming to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. nih.govyoutube.com These calculations are essential for understanding the fundamental behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method renowned for its favorable balance between accuracy and computational cost. youtube.comarxiv.org It is a fundamental tool for investigating the electronic and nuclear structures of many-body systems, including organic molecules. arxiv.org

Geometry Optimization: The primary application of DFT in this context would be geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the 2-Methylphenyl cyclopentanecarboxylate (B8599756) molecule. This process systematically adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface, corresponding to the molecule's optimal shape. youtube.com The output provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic Structure: DFT calculations also reveal the electronic structure of the molecule. By mapping the electron density, it is possible to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For 2-Methylphenyl cyclopentanecarboxylate, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential on the hydrogens of the methyl and cyclopentyl groups.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 |

| Bond Length (Å) | C-O (ester) | 1.35 |

| Bond Angle (°) | O=C-O | 124.5 |

| Dihedral Angle (°) | (O=)C-O-C(phenyl) | 179.8 |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) can provide highly accurate energetic data, often referred to as "chemical accuracy" (within ~1 kcal/mol). researchgate.netosti.gov For this compound, these methods would be invaluable for calculating precise thermodynamic properties like the heat of formation. osti.gov

| Method | Basis Set | Total Electronic Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | cc-pVDZ | -728.45 |

| DFT (B3LYP) | cc-pVDZ | -732.11 |

| MP2 | cc-pVDZ | -730.98 |

| CCSD(T) | cc-pVDZ | -731.15 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of quantum chemistry for explaining chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. scienceopen.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A large gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the electron-rich 2-methylphenyl ring, while the LUMO would be centered on the electron-accepting carbonyl group of the ester.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.12 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.73 | Chemical stability and reactivity |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in modeling the mechanisms of chemical reactions, providing a virtual roadmap from reactants to products.

A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. researchgate.netq-chem.com A PES scan is a computational experiment where one or more geometric parameters (e.g., a dihedral angle) are systematically varied, and the energy is calculated at each step. q-chem.comq-chem.com This technique is useful for exploring conformational changes and estimating rotational barriers. For this compound, a PES scan could be performed by rotating the bond between the ester oxygen and the phenyl ring to understand the conformational preferences and the energy barrier to rotation, which influences the molecule's flexibility.

By mapping the PES for a chemical reaction, such as the hydrolysis of this compound, computational methods can identify the minimum energy structures of reactants and products, as well as the high-energy transition state that connects them. researchgate.netnih.gov

From these calculations, key thermodynamic and kinetic parameters can be derived. nih.govekb.eg

Thermodynamic Parameters: The difference in energy between products and reactants yields the enthalpy of reaction (ΔH). Including vibrational frequencies and thermal corrections allows for the calculation of the Gibbs free energy of reaction (ΔG), which determines the spontaneity of the reaction.

Kinetic Parameters: The energy difference between the transition state and the reactants gives the activation energy (Ea). researchgate.net According to transition state theory, this value is crucial for calculating the reaction rate constant, providing a quantitative measure of how fast the reaction will proceed. nih.gov

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +25.5 |

| Enthalpy of Reaction (ΔH) | -5.2 |

| Gibbs Free Energy of Reaction (ΔG) | -3.8 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, which possesses both a flexible ring system and a rotatable ester linkage, understanding its conformational landscape is crucial for predicting its physical and chemical properties.

The conformational landscape of this compound is primarily defined by two key structural features: the puckering of the cyclopentane (B165970) ring and the rotation around the C-O single bond of the ester group.

Cyclopentane Ring Pucker: Unlike the more rigid cyclohexane (B81311) ring, cyclopentane is highly flexible. It adopts non-planar, puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. These conformers rapidly interconvert, and computational methods can be used to determine their relative energies and the barriers to interconversion.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to explore this landscape by calculating the potential energy surface. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The results of such an analysis would provide a detailed picture of the relative populations of different conformers at thermal equilibrium. For analogous systems like substituted cyclohexanes, conformational propensities are known to be strongly influenced by the orientation of substituents and the conformation of the ring. nih.gov

The surrounding environment, particularly the solvent, can significantly alter the conformational preferences of a molecule. nih.gov Computational models account for these interactions using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize conformers with larger dipole moments in polar solvents.

Explicit Solvent Models: In this approach, the solute (this compound) is placed in a box filled with a large number of individual solvent molecules (e.g., water, methanol). Molecular Dynamics (MD) simulations are then performed to track the movements and interactions of all atoms over time. mdpi.comnih.gov This method is more computationally intensive but provides a more realistic and detailed picture of specific solute-solvent interactions, such as hydrogen bonding, and how they influence conformational dynamics. rsc.orgrug.nl

For this compound, MD simulations in explicit solvents would reveal how solvent molecules arrange around the ester and aromatic portions of the molecule and how these interactions affect the equilibrium between different ring puckers and ester rotamers.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals, understand how molecular structure relates to spectroscopic features, and even identify unknown compounds. mdpi.com

NMR Spectra: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.ukresearchgate.net The accuracy of these predictions allows for the confident assignment of complex spectra and can even be used to distinguish between different conformers or isomers. researchgate.netyoutube.com A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons (influenced by the ortho-methyl group), the methyl protons, and the aliphatic protons of the cyclopentyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho, para) | 7.0 - 7.3 | 126 - 131 |

| Aromatic CH (meta) | 7.0 - 7.3 | 126 - 131 |

| Aromatic C-O | N/A | ~150 |

| Aromatic C-CH₃ | N/A | ~135 |

| Carbonyl C=O | N/A | ~175 |

| Cyclopentyl CH-C=O | ~2.8 | ~45 |

| Cyclopentyl CH₂ | 1.6 - 2.0 | 26 - 31 |

| Methyl CH₃ | ~2.2 | ~16 |

Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual values would be determined via specific DFT calculations.

IR Spectra: The simulation of infrared (IR) spectra, also typically performed using DFT, calculates the vibrational frequencies and their corresponding intensities. For an ester, the most prominent features are the strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations. spectroscopyonline.com The position of the C=O stretch for an aromatic ester is typically found around 1715-1730 cm⁻¹. orgchemboulder.com

Table 2: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-O Stretch | 1100 - 1300 | Strong |

UV-Vis Spectra: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org For this compound, the absorption in the UV region would be dominated by π→π* electronic transitions within the 2-methylphenyl (o-tolyl) ring. The calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.netrsc.org The primary absorption band would be expected in the 260-280 nm range, characteristic of substituted benzene (B151609) rings.

A critical step in any computational study is the validation of the theoretical model against experimental data. mdpi.com The predicted NMR, IR, and UV-Vis spectra would be compared to experimentally measured spectra of this compound. A close agreement between the simulated and experimental data provides confidence in the computational model and its ability to describe the molecule's properties accurately. For example, experimental IR spectra for similar compounds like methyl cyclopentanecarboxylate are available in databases like the NIST Chemistry WebBook and serve as excellent reference points. nist.gov Discrepancies can point to environmental effects not captured in the simulation (like specific solvent interactions) or indicate that the true structure is a Boltzmann-averaged ensemble of multiple conformers.

Studies on Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and data storage. researchgate.net Organic molecules often exhibit NLO responses if they possess a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A).

The NLO properties of this compound are expected to be modest. The molecule contains a π-system (the phenyl ring), a weak electron-donating group (the methyl group), and a weak electron-accepting group (the ester carbonyl). This D-π-A arrangement is not as pronounced as in classic NLO chromophores.

Theoretical calculations are essential for quantifying NLO properties. Quantum chemical methods can compute the key parameters that define the NLO response, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ). researchgate.netnih.gov These calculations would involve applying a simulated electric field to the molecule and calculating the induced dipole moment. While significant NLO activity is not anticipated for this specific molecule, such studies provide fundamental understanding of structure-property relationships that guide the design of new materials with enhanced NLO characteristics.

Derivatives, Analogues, and Structural Modifications of 2 Methylphenyl Cyclopentanecarboxylate

Synthesis and Characterization of Substituted 2-Methylphenyl Cyclopentanecarboxylates

The synthesis of 2-methylphenyl cyclopentanecarboxylate (B8599756) and its substituted derivatives is typically achieved through standard esterification protocols. The most common method is the Fischer-Speier esterification, where cyclopentanecarboxylic acid or a substituted variant is reacted with 2-methylphenol (o-cresol) or a substituted phenol (B47542) in the presence of an acid catalyst. masterorganicchemistry.com Alternative methods, such as the Steglich esterification, utilize coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to facilitate the reaction under milder conditions, which is particularly useful for sensitive substrates. researchgate.net

The characterization of these synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structural integrity of the molecule, identifying the positions of substituents, and, in some cases, determining stereochemical relationships. Infrared (IR) spectroscopy is used to verify the presence of the characteristic ester carbonyl group, while mass spectrometry confirms the molecular weight of the synthesized derivative.

Modifications to the cyclopentane (B165970) ring of 2-methylphenyl cyclopentanecarboxylate can introduce significant changes to the molecule's steric and electronic properties. These modifications can range from the introduction of simple alkyl or functional groups to the construction of more complex, fused-ring systems. The synthesis of these derivatives often begins with a correspondingly substituted cyclopentanecarboxylic acid.

Strategies for synthesizing substituted cyclopentanes include ring-closing metathesis, tandem cyclization-hydrogenation reactions, and ring contractions of cyclohexanone (B45756) precursors (e.g., via Favorskii rearrangement). organic-chemistry.orgresearchgate.net For instance, a substituted cyclopentanecarboxylic acid can be prepared and subsequently esterified with o-cresol (B1677501). Research on related cyclopentane systems has demonstrated that various functional groups can be incorporated and manipulated. nih.gov While specific data for 2-methylphenyl esters is limited, the yields for the synthesis of functionalized cyclopentane precursors can be illustrative.

Table 1: Representative Synthesis of Functionalized Cyclopentane Precursors

| Precursor | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 1,2,3,4,5-Pentakis(methoxycarbonyl)cyclopentadiene | Ring Contraction of a Diazoketone | >90 | nih.gov |

| Substituted Bicyclo[3.1.0]hexanes | Enyne Cyclization | ~70-90 | organic-chemistry.org |

This table presents data for the synthesis of substituted cyclopentane rings that serve as precursors for esterification, illustrating general synthetic viability.

The synthesis of these analogs involves the esterification of cyclopentanecarboxylic acid with a suitably substituted phenol. Studies on the esterification of various phenolic compounds have shown that the nature and position of substituents can significantly impact reaction rates and yields. For example, enzymatic esterification studies have revealed that ortho substituents on phenols can have an inhibitory effect due to steric hindrance and altered charge distribution. researchgate.netnih.gov In chemical syntheses like transesterification, both electron-donating and electron-withdrawing groups on the phenol are generally well-tolerated, though reaction conditions may need to be adjusted. rsc.org

Table 2: Effect of Phenyl Substituents on Transesterification Yields with Phenols (Analogous System)

| Phenol Substituent (Position) | Acyl Donor | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | Pyridin-2-yl Benzoate | 85 | rsc.org |

| 4-Methoxy | Pyridin-2-yl Benzoate | 88 | rsc.org |

| 4-Fluoro | Pyridin-2-yl Benzoate | 75 | rsc.org |

| 4-Nitro | Pyridin-2-yl Benzoate | 65 | rsc.org |

This table provides data from a representative transesterification reaction to illustrate how different substituents on the phenol moiety can influence the yield of aryl ester formation.

Stereoisomerism and Enantioselective Synthesis

This compound can possess multiple stereocenters, particularly when substituents are present on the cyclopentane ring. The spatial arrangement of these substituents gives rise to various stereoisomers (enantiomers and diastereomers), each potentially having unique properties. The selective synthesis of a single stereoisomer is a significant challenge in organic chemistry and is crucial for applications where specific stereochemistry is required.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A common strategy involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral cyclopentane derivatives, auxiliaries such as Evans oxazolidinones have been used to control the stereochemistry of alkylation reactions that form the substituted ring. nih.gov D-glucose-derived auxiliaries have also been employed in the enantioselective synthesis of cyclopentenones, which are precursors to saturated cyclopentane systems. nih.gov

Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloaddition to create the desired stereocenters on the cyclopentane ring with high enantioselectivity.

Table 3: Diastereoselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes (BCPs) using an Oxazolidinone Auxiliary (Analogous System)

| Electrophile | Product Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|

| Methyl Iodide | >20:1 | 91 | nih.gov |

| Benzyl Bromide | >20:1 | 95 | nih.gov |

| Allyl Iodide | >20:1 | 99 | nih.gov |

This table illustrates the high diastereoselectivity achievable using a chiral auxiliary in the synthesis of a strained carbocyclic system, a principle applicable to substituted cyclopentanes.

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. One of the most established methods is diastereomeric resolution. tcichemicals.com This involves reacting the racemic mixture, for example, a racemic cyclopentanecarboxylic acid, with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or alcohol) to form a mixture of diastereomers. beilstein-journals.orgnih.gov Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. tcichemicals.com After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the original acid, which can then be esterified. L-(−)-Menthol is a commonly used chiral auxiliary for the resolution of carboxylic acids via the separation of diastereomeric esters. beilstein-journals.org

Kinetic resolution is another powerful technique, often employing enzymes like lipases. organic-chemistry.org In this method, one enantiomer of the racemic substrate reacts faster with a reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. nii.ac.jp

Table 4: Chiral Resolution of Racemic Alcohols via Lipase-Catalyzed Acylation (Analogous System)

| Substrate (Alcohol) | Enzyme Source | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | Pseudomonas cepacia | >99 | 49 | organic-chemistry.org |

| 1-(2-Naphthyl)ethanol | Pseudomonas cepacia | >99 | 48 | organic-chemistry.org |

This table shows representative data for the enzymatic kinetic resolution of racemic alcohols, a technique applicable to the resolution of precursors or the ester itself.

Development of Hybrid Structures Incorporating the Core Motif

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores or structural motifs to create a single new molecule. organic-chemistry.orgnih.gov This strategy aims to produce hybrid compounds with additive, synergistic, or novel properties derived from the parent fragments. nih.gov The this compound scaffold can serve as one of the core motifs in the design of such hybrids.

The synthesis of these hybrid structures typically involves functionalizing either the cyclopentane ring or the phenyl ring with a reactive group that can be used as a handle for coupling with another molecular entity. nih.gov For example, a hydroxyl or amino group could be introduced onto the cyclopentane ring, which could then be linked to another bioactive molecule, a polymer, or a fluorescent tag. mdpi.com The ester linkage itself could also be replaced by more stable bonds like carbamate (B1207046) or ether linkages depending on the design strategy. nih.gov While specific examples incorporating the this compound structure are not prevalent in the literature, the principles of hybrid drug design are well-established and provide a clear framework for the potential development of such molecules. nih.govmdpi.com

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to the aromatic ring, the cyclopentyl moiety, or the ester linkage can significantly alter the compound's susceptibility to chemical transformations, such as hydrolysis or transesterification. These alterations primarily exert their influence through a combination of electronic and steric effects.

Electronic Effects:

Substituents on the 2-methylphenyl ring can modulate the reactivity of the ester carbonyl group by either donating or withdrawing electron density. This, in turn, affects the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack in many reactions.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., nitro, cyano, or halo groups) on the phenyl ring, particularly at the para position relative to the ester linkage, is anticipated to increase the reactivity of the ester. By withdrawing electron density from the ring, these groups make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. For instance, in the alkaline hydrolysis of substituted phenyl esters, electron-withdrawing substituents are known to enhance the reaction rate.

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs (e.g., alkoxy or amino groups) on the phenyl ring is expected to decrease the ester's reactivity. These groups donate electron density to the ring, which reduces the partial positive charge on the carbonyl carbon and makes it less electrophilic.

The position of the substituent on the phenyl ring is also crucial. While para-substituents exert a predominantly electronic effect, ortho-substituents introduce significant steric considerations.

Steric Effects:

Steric hindrance plays a pivotal role in the reactivity of this compound derivatives. The inherent ortho-methyl group already provides a degree of steric shielding to the ester carbonyl.

Modifications to the Phenyl Ring: Adding further bulky substituents at the ortho positions (e.g., a 2,6-disubstituted pattern) would substantially increase steric hindrance around the reaction center. This would impede the approach of a nucleophile, thereby slowing down the rate of reaction.

Modifications to the Cyclopentyl Group: Increasing the steric bulk on the cyclopentyl ring, for example, by introducing large alkyl substituents, can also influence reactivity. While more distant from the carbonyl carbon than the ortho-substituents on the phenyl ring, bulky groups on the cyclopentyl moiety can still restrict the conformational flexibility of the molecule and indirectly affect the accessibility of the carbonyl group.

The interplay of these electronic and steric factors is often complex. For instance, a halogen at the ortho position might increase reactivity through its electron-withdrawing inductive effect, but simultaneously decrease it due to steric hindrance. The net effect on reactivity would depend on the relative magnitude of these opposing influences.

The following interactive table illustrates the predicted relative hydrolysis rates for a series of hypothetical derivatives of this compound, based on the principles of electronic and steric effects.

| Compound Name | Substituent on Phenyl Ring | Position of Substituent | Predicted Electronic Effect | Predicted Steric Effect | Predicted Relative Rate of Hydrolysis |

| This compound | -CH₃ | 2 | Electron-Donating | Moderate | 1.0 |

| 2-Methyl-4-nitrophenyl cyclopentanecarboxylate | -NO₂ | 4 | Electron-Withdrawing | Minimal | > 1.0 |

| 4-Amino-2-methylphenyl cyclopentanecarboxylate | -NH₂ | 4 | Electron-Donating | Minimal | < 1.0 |

| 2,6-Dimethylphenyl cyclopentanecarboxylate | -CH₃ | 2, 6 | Electron-Donating | High | << 1.0 |

| 2-Methyl-6-chlorophenyl cyclopentanecarboxylate | -Cl | 6 | Electron-Withdrawing | High | Variable |

This table presents predicted trends based on established chemical principles, as specific experimental data for these compounds is not available in the cited literature.

Applications in Advanced Materials and Chemical Technologies

Role in Polymer Chemistry and Monomer Design